molecular formula C13H10ClN5O2 B5604929 3-(2-chlorophenyl)-5-methyl-N-(4H-1,2,4-triazol-3-yl)isoxazole-4-carboxamide

3-(2-chlorophenyl)-5-methyl-N-(4H-1,2,4-triazol-3-yl)isoxazole-4-carboxamide

Cat. No.: B5604929
M. Wt: 303.70 g/mol
InChI Key: QHBMELBZVLWNAE-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-(4H-1,2,4-triazol-3-yl)isoxazole-4-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(4H-1,2,4-triazol-3-yl)isoxazole-4-carboxamide typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group by reacting the isoxazole derivative with 4H-1,2,4-triazole under suitable conditions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a building block for synthesizing various derivatives with potential biological activities.

Biology

    Enzyme Inhibition: Isoxazole derivatives are known to inhibit certain enzymes, making them useful in studying enzyme functions and pathways.

Medicine

    Drug Development: The compound may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

    Agricultural Chemicals: Isoxazole derivatives are used in the development of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(4H-1,2,4-triazol-3-yl)isoxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor functions, leading to its biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide
  • 3-(2-chlorophenyl)-N-(4H-1,2,4-triazol-3-yl)isoxazole-4-carboxamide

Uniqueness

The presence of both the 2-chlorophenyl and 4H-1,2,4-triazol-3-yl groups in the compound may confer unique biological activities and properties compared to other similar compounds. These structural features can influence the compound’s binding affinity, selectivity, and overall pharmacological profile.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(1H-1,2,4-triazol-5-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5O2/c1-7-10(12(20)17-13-15-6-16-18-13)11(19-21-7)8-4-2-3-5-9(8)14/h2-6H,1H3,(H2,15,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBMELBZVLWNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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